(4-Piperidin-1-ylbenzylidene)malononitrile
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Overview
Description
“(4-Piperidin-1-ylbenzylidene)malononitrile” is a chemical compound with the molecular formula C15H15N3 . It has an average mass of 237.300 Da and a monoisotopic mass of 237.126602 Da . This compound is also known by several other names, including “[4- (Piperidin-1-yl)benzylidene]malononitrile” and “2- (4-Piperidin-1-yl-benzylidene)-malononitrile” among others .
Synthesis Analysis
While specific synthesis methods for “(4-Piperidin-1-ylbenzylidene)malononitrile” were not found, malononitrile is a versatile reagent in organic chemistry and is widely used in various multi-component reactions for the synthesis of diverse bioactive heterocycles . Malononitrile has shown exceptional reactivity due to the presence of two electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “(4-Piperidin-1-ylbenzylidene)malononitrile” consists of a piperidine ring attached to a benzylidene group, which is further connected to a malononitrile group . The compound’s structure can be represented by the SMILES notation:C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N
. Chemical Reactions Analysis
While specific chemical reactions involving “(4-Piperidin-1-ylbenzylidene)malononitrile” were not found, malononitrile and its derivatives have been used in various chemical reactions. For instance, malononitrile has been used as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines .Physical And Chemical Properties Analysis
“(4-Piperidin-1-ylbenzylidene)malononitrile” has a molecular weight of 237.3 g/mol . It has been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer and inflammation . Its optical properties can be altered by transition temperatures, such as melting points, boiling points, and solubility in water .properties
IUPAC Name |
2-[(4-piperidin-1-ylphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-11-14(12-17)10-13-4-6-15(7-5-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGCEWHZAVNHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313708 |
Source
|
Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperidin-1-ylbenzylidene)malononitrile | |
CAS RN |
66883-91-8 |
Source
|
Record name | NSC275407 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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